2-(4-chlorophenyl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide
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Overview
Description
2-(4-chlorophenyl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenyl group and a dioxidoisothiazolidinyl group attached to a phenylacetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, such as 4-chlorophenylacetic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride.
Amidation Reaction: The acid chloride is then reacted with 3-(1,1-dioxidoisothiazolidin-2-yl)aniline in the presence of a base, such as triethylamine, to form the desired acetamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(4-chlorophenyl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-phenylacetamide: Lacks the dioxidoisothiazolidinyl group.
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide: Lacks the chlorophenyl group.
Uniqueness
The presence of both the chlorophenyl and dioxidoisothiazolidinyl groups in 2-(4-chlorophenyl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide imparts unique chemical and biological properties, making it distinct from similar compounds
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c18-14-7-5-13(6-8-14)11-17(21)19-15-3-1-4-16(12-15)20-9-2-10-24(20,22)23/h1,3-8,12H,2,9-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKNQRXQNHCIHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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